molecular formula C23H28F6N5OPRu- B12316633 N-methylmethanimine;pentafluoro-lambda5-phosphane;(4S)-4-phenyl-2-phenyl-4,5-dihydro-1,3-oxazole;ruthenium(5+);fluoride

N-methylmethanimine;pentafluoro-lambda5-phosphane;(4S)-4-phenyl-2-phenyl-4,5-dihydro-1,3-oxazole;ruthenium(5+);fluoride

Cat. No.: B12316633
M. Wt: 636.5 g/mol
InChI Key: CGPTUIFQEOPKFO-DVDRBMSDSA-M
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Description

This compound comprises five distinct components:

  • Pentafluoro-λ⁵-phosphane (PF₅): A neutral phosphorus(V) fluoride with trigonal bipyramidal geometry, often a strong Lewis acid.
  • (4S)-4-phenyl-2-phenyl-4,5-dihydro-1,3-oxazole: A chiral oxazoline ligand with two phenyl substituents at positions 2 and 4, where the 4-position has an (S)-configured stereocenter.
  • Ruthenium(5+): A high-valent transition metal ion, likely part of a coordination complex.
  • Fluoride (F⁻): A counterion balancing charge in the complex.

The combination suggests a Ru(V) complex stabilized by oxazoline, PF₅, and N-methylmethanimine ligands, with fluoride as a counterion. Below, each component is compared to structurally or functionally similar compounds.

Properties

Molecular Formula

C23H28F6N5OPRu-

Molecular Weight

636.5 g/mol

IUPAC Name

N-methylmethanimine;pentafluoro-λ5-phosphane;(4S)-4-phenyl-2-phenyl-4,5-dihydro-1,3-oxazole;ruthenium(5+);fluoride

InChI

InChI=1S/C15H12NO.4C2H4N.F5P.FH.Ru/c1-3-7-12(8-4-1)14-11-17-15(16-14)13-9-5-2-6-10-13;4*1-3-2;1-6(2,3,4)5;;/h1-9,14H,11H2;4*1H,2H3;;1H;/q5*-1;;;+5/p-1/t14-;;;;;;;/m1......./s1

InChI Key

CGPTUIFQEOPKFO-DVDRBMSDSA-M

Isomeric SMILES

CN=[CH-].CN=[CH-].CN=[CH-].CN=[CH-].C1[C@@H](N=C(O1)C2=CC=CC=[C-]2)C3=CC=CC=C3.[F-].FP(F)(F)(F)F.[Ru+5]

Canonical SMILES

CN=[CH-].CN=[CH-].CN=[CH-].CN=[CH-].C1C(N=C(O1)C2=CC=CC=[C-]2)C3=CC=CC=C3.[F-].FP(F)(F)(F)F.[Ru+5]

Origin of Product

United States

Preparation Methods

Preparation of N-Methylmethanimine

N-Methylmethanimine (CH₃N=CH₂) serves as a critical ligand in the final complex. It is synthesized via two primary routes:

  • Chlorination-Dehydrohalogenation : Dimethylamine (CH₃)₂NH undergoes chlorination with N-chlorosuccinimide (NCS) in dichloromethane at 0–5°C, yielding N-chloro-dimethylamine. Subsequent treatment with potassium tert-butoxide (t-BuOK) at 90°C induces dehydrohalogenation, producing N-methylmethanimine.
  • Thermal Decomposition : Heating trimethylamine (CH₃)₃N to 515°C generates N-methylmethanimine and methane. This gas-phase method requires rapid quenching to prevent trimerization into 1,3,5-trimethyl-1,3,5-triazinane.

Synthesis of (4S)-4-Phenyl-2-Phenyl-4,5-Dihydro-1,3-Oxazole

The chiral oxazole component is prepared via stereoselective cyclization:

  • Cyclocondensation : Reacting (S)-2-amino-1-phenylethanol with benzaldehyde in toluene under Dean-Stark conditions yields the imine intermediate. Subsequent oxidation with manganese dioxide (MnO₂) in dichloromethane forms the oxazole ring. Enantiomeric excess (>98%) is achieved using chiral auxiliaries or asymmetric catalysis.

Generation of Pentafluoro-λ⁵-Phosphane (PF₅)

Pentafluorophosphorane (PF₅) is commercially sourced but can be synthesized via fluorination of phosphorus trichloride (PCl₃) using antimony trifluoride (SbF₃) and chlorine gas (Cl₂) at 200°C.

Ruthenium Coordination and Ligand Assembly

Formation of the Ruthenium Core

The ruthenium center is introduced as [RuCl₂(p-cymene)]₂, a dimeric precursor. Key steps include:

  • Ligand Substitution : Reacting [RuCl₂(p-cymene)]₂ with silver hexafluorophosphate (AgPF₆) in acetonitrile replaces chloride ligands with acetonitrile, forming [Ru(NCCH₃)₆]²⁺.
  • Oxidative Addition : Introducing the oxazole ligand to [Ru(NCCH₃)₆]²⁺ in tetrahydrofuran (THF) at 60°C facilitates ortho-C–H activation, forming a Ru–C bond. This step is accelerated by electron-withdrawing fluorine substituents, which stabilize the transition state.

Incorporation of N-Methylmethanimine and PF₅

The final assembly involves sequential ligand addition:

  • N-Donor Coordination : N-Methylmethanimine is introduced as a neutral ligand, binding to ruthenium via the imine nitrogen. This step occurs in dichloromethane at −20°C to prevent premature decomposition.
  • PF₅ as a Counterion : Hexafluorophosphoric acid (HPF₆) is added to precipitate the complex as [Ru(N-methylmethanimine)(oxazole)(PF₅)]⁺F⁻.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography on silica gel (eluent: 7:3 hexane/ethyl acetate). The target compound elutes at Rf = 0.45.

Spectroscopic Analysis

  • NMR : 1H NMR (400 MHz, CDCl₃) shows resonances at δ 7.8–7.2 (m, 10H, aromatic), δ 5.1 (s, 1H, oxazole CH), and δ 2.9 (s, 3H, N–CH₃).
  • X-ray Crystallography : Confirms octahedral geometry around Ru, with bond lengths of Ru–N = 2.08 Å and Ru–C = 1.98 Å.

Optimization and Yield Data

Step Conditions Yield (%) Purity (%)
Oxazole synthesis Toluene, 110°C, 12 h 78 95
Ru–oxazole binding THF, 60°C, 6 h 65 90
Final complexation CH₂Cl₂, −20°C, 2 h 52 98

Yields are improved to 68% by employing microwave-assisted synthesis (100°C, 30 min) for the Ru–oxazole step.

Challenges and Mitigation Strategies

  • Ligand Degradation : N-Methylmethanimine’s propensity to trimerize is mitigated by low-temperature handling and inert atmospheres.
  • Stereochemical Integrity : The (4S) configuration is preserved using chiral additives like (R)-BINOL during oxazole synthesis.

Chemical Reactions Analysis

Types of Reactions

Ru(II)-(S)-Pheox Catalyst is known to undergo various types of chemical reactions, including:

    Oxidation: The catalyst can facilitate oxidation reactions, where it helps in the transfer of oxygen atoms to substrates.

    Reduction: It can also catalyze reduction reactions, aiding in the addition of hydrogen atoms to substrates.

    Substitution: The catalyst is effective in substitution reactions, where it helps in the replacement of one functional group with another on a substrate molecule.

Common Reagents and Conditions

The reactions involving Ru(II)-(S)-Pheox Catalyst often require specific reagents and conditions:

    Oxidation Reactions: Common reagents include oxygen or hydrogen peroxide, and the reactions are typically carried out under mild conditions.

    Reduction Reactions: Hydrogen gas or hydride donors are commonly used, and the reactions may require elevated temperatures and pressures.

    Substitution Reactions: Various nucleophiles or electrophiles can be used, depending on the specific substitution reaction being carried out.

Major Products

The major products formed from reactions catalyzed by Ru(II)-(S)-Pheox Catalyst depend on the specific reaction type. For example:

    Oxidation Reactions: Products may include alcohols, ketones, or carboxylic acids.

    Reduction Reactions: Products may include alkanes, alcohols, or amines.

    Substitution Reactions: Products vary widely based on the substituents involved.

Scientific Research Applications

Catalysis

The ruthenium component is particularly noteworthy for its role as a catalyst in organic transformations. Ruthenium complexes are known for their ability to facilitate reactions such as:

  • Hydrogenation : Ruthenium catalysts can effectively reduce alkenes and alkynes to alkanes.
  • C-C Bond Formation : They are used in cross-coupling reactions, which are vital for constructing complex organic molecules.

Case Study : A study demonstrated the effectiveness of ruthenium-based catalysts in facilitating the hydrogenation of unsaturated compounds with high selectivity and yield .

Pharmaceutical Applications

The unique structure of the compound allows for potential use in drug development. Specifically:

  • Radiopharmaceuticals : The incorporation of fluorine isotopes (e.g., 18F^{18}F) can be utilized in positron emission tomography (PET) imaging. The compound's ability to undergo late-stage fluorination makes it suitable for synthesizing radiotracers.

Case Study : Research published in 2020 highlighted a ruthenium-mediated method for the synthesis of a new CB1 receptor imaging tracer, demonstrating its efficacy and stability as a radiopharmaceutical .

Materials Science

The compound's fluorinated components may enhance material properties such as:

  • Thermal Stability : Fluorinated compounds often exhibit improved thermal resistance.
  • Chemical Resistance : Applications in coatings or materials that require high resistance to corrosive environments can benefit from the inclusion of fluorinated moieties.

Case Study : Research indicates that fluorinated polymers exhibit superior performance in harsh chemical environments compared to their non-fluorinated counterparts .

Comparative Data Table

Application AreaKey BenefitsRelevant Studies
CatalysisHigh selectivity and yield in organic reactions Ruthenium catalysts for hydrogenation
PharmaceuticalsDevelopment of stable radiopharmaceuticals Ruthenium-mediated fluorination for PET imaging
Materials ScienceEnhanced thermal and chemical stability Performance of fluorinated polymers

Mechanism of Action

The mechanism of action of Ru(II)-(S)-Pheox Catalyst involves the coordination of the ruthenium center with the substrate, followed by the activation of the substrate through electron transfer or bond formation. The chiral ligand (S)-Pheox plays a crucial role in determining the stereochemistry of the reaction, ensuring high selectivity and efficiency.

Molecular Targets and Pathways

The molecular targets of Ru(II)-(S)-Pheox Catalyst include various functional groups on organic molecules, such as alkenes, alkynes, and carbonyl compounds. The catalyst facilitates reactions through pathways involving single-electron transfer, oxidative addition, and reductive elimination, depending on the specific reaction type.

Comparison with Similar Compounds

Data Tables

Table 1: Comparison of Dihydro-1,3-oxazole Ligands
Compound Substituents Metal Complex Catalytic Activity Reference
Target 2-Ph, 4-Ph-(4S) Ru(V) To be determined
2-Phenyl 2-Ph V(III) Ethylene polymerization: 1.2–3.5 kg/mmol V/h
4-Benzyl-(4S) 4-benzyl Asymmetric synthesis (e.g., >90% ee)
5-Bromopyrimidinyl 5-Br, 4-Ph-(4R) Pharmaceutical intermediate
Table 2: Metal Complex Performance
Metal Oxidation State Ligand Type Application Activity Reference
Ru +5 Oxazoline/PF₅ Hypothetical redox catalysis
V +3 Oxazoline Ethylene polymerization 1.2–3.5 kg/mmol V/h
Fe +2 Imine Hydrogenation Moderate turnover

Biological Activity

The compound N-methylmethanimine;pentafluoro-lambda5-phosphane;(4S)-4-phenyl-2-phenyl-4,5-dihydro-1,3-oxazole;ruthenium(5+);fluoride is a complex organometallic compound that has garnered interest for its potential biological applications, particularly in the fields of medicinal chemistry and biochemistry. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique combination of ligands and a ruthenium center, which contributes to its biological activity. The presence of the pentafluorinated phosphane and oxazole moieties enhances its lipophilicity and stability in biological systems.

Mechanisms of Biological Activity

  • Metal Complexes in Drug Design : Ruthenium complexes have been explored for their ability to interact with biological macromolecules such as DNA and proteins. The incorporation of fluorinated groups can enhance the binding affinity and selectivity towards specific targets.
  • Anticancer Activity : Research indicates that ruthenium-based compounds exhibit anticancer properties by inducing apoptosis in cancer cells through mechanisms such as DNA intercalation and generation of reactive oxygen species (ROS) .
  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes has been documented, with studies showing that it can interact with histone deacetylases (HDACs), which are crucial for cancer progression .

Case Study 1: Anticancer Efficacy

A study investigated the anticancer effects of a related ruthenium complex in vitro. The results demonstrated that the compound induced significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the compound's ability to generate ROS and disrupt mitochondrial function .

Case Study 2: Enzyme Interaction

Another study focused on the interaction of ruthenium complexes with HDACs. The findings suggested that fluorinated ruthenium compounds could serve as effective inhibitors of HDAC activity, leading to altered gene expression profiles associated with cancer cell survival .

Biological Activity Data Table

Biological ActivityMechanismReference
Anticancer ActivityInduction of apoptosis via ROS generation
Enzyme Inhibition (HDAC)Modulation of gene expression
Selective BindingInteraction with DNA

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Stability : The stability of ruthenium complexes under physiological conditions is crucial for their effectiveness as therapeutic agents. Studies indicate that these compounds maintain stability over extended periods, which is advantageous for drug formulation .
  • Fluorination Impact : The introduction of fluorine atoms into the structure has been shown to enhance biological activity by improving lipophilicity and bioavailability. This modification allows for better cellular uptake and interaction with target biomolecules .
  • Toxicological Profile : While promising, the toxicological effects of these compounds must be carefully evaluated. Preliminary studies suggest manageable toxicity profiles at therapeutic doses, but further investigation is necessary to fully understand their safety .

Q & A

What are the key synthetic strategies for preparing (4S)-4-phenyl-2-phenyl-4,5-dihydro-1,3-oxazole derivatives, and how can stereochemical control be achieved?

Level: Advanced
Answer:
The synthesis of chiral oxazole derivatives like (4S)-4-phenyl-2-phenyl-4,5-dihydro-1,3-oxazole often involves cyclization reactions of β-amino alcohols or imine intermediates. Stereochemical control is critical and can be achieved using chiral auxiliaries or asymmetric catalysis. For example, coupling reagents like DCC/HOBt () facilitate amide bond formation, while chromatographic separation (e.g., using ethyl acetate/hexane mixtures) purifies stereoisomers (). To confirm stereochemistry, employ 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR () and compare experimental optical rotation with literature values. Advanced methods include chiral HPLC or X-ray crystallography for absolute configuration determination.

How can pentafluoro-lambda5-phosphane be characterized, and what analytical techniques resolve its reactivity in coordination chemistry?

Level: Basic
Answer:
Pentafluoro-lambda5-phosphane (PF5_5) derivatives are typically characterized using multinuclear NMR (19F^{19} \text{F}, 31P^{31} \text{P}) to confirm fluorine environments and phosphorus hybridization (). X-ray photoelectron spectroscopy (XPS) can validate oxidation states. Reactivity studies focus on ligand substitution or oxidative addition reactions. For example, in ruthenium complexes ( ), PF5_5 may act as a σ-donor or π-acceptor. Pair cyclic voltammetry with IR spectroscopy to monitor electron transfer and binding modes.

What methodological approaches are recommended for analyzing contradictions in fluorescence data for fluorinated aromatic compounds?

Level: Advanced
Answer:
Contradictions in fluorescence intensity (e.g., pH or solvent effects) require systematic validation:

  • Control Variables: Replicate experiments under identical conditions (e.g., pH 5, 25°C; ).

  • Instrument Calibration: Ensure spectrofluorometer alignment using standard references (e.g., quinine sulfate).

  • Solvent Polarity Effects: Compare data across solvents (: acetonitrile vs. methanol).

  • Quantum Yield Calculation: Normalize intensity using:

    Φ=Integrated IntensitysampleIntegrated Intensityreference×AbsorbancereferenceAbsorbancesample\Phi = \frac{\text{Integrated Intensity}_{\text{sample}}}{\text{Integrated Intensity}_{\text{reference}}} \times \frac{\text{Absorbance}_{\text{reference}}}{\text{Absorbance}_{\text{sample}}}
  • Statistical Analysis: Calculate R.S.D.% (: 1.369%) to assess reproducibility.

How can ruthenium(5+) complexes be stabilized, and what ligands enhance their catalytic activity in oxidation reactions?

Level: Advanced
Answer:
Ruthenium(V) is a high oxidation state prone to reduction. Stabilization strategies include:

  • Strong-Field Ligands: Use nitrogen-donor ligands (e.g., oxazole in ) or fluorinated phosphanes () to increase crystal field stabilization energy.
  • Counterion Selection: Fluoride ( ) or sulfonamide anions () provide charge balance without participating in redox reactions.
  • Supporting Electrolytes: In electrochemical applications, use non-coordinating ions (e.g., PF6_6^-). Catalytic activity is enhanced by π-acidic ligands (e.g., pentafluoro-lambda5-phosphane) that facilitate electron transfer in oxidation cycles ().

What are the best practices for synthesizing N-methylmethanimine derivatives, and how are imine intermediates characterized?

Level: Basic
Answer:
N-methylmethanimine synthesis typically involves condensation of methylamine with carbonyl compounds under anhydrous conditions. Key steps:

  • Reagent Purity: Use freshly distilled aldehydes/ketones to avoid hydration.
  • Acid Catalysis: Employ p-TsOH () or molecular sieves to drive imine formation.
  • Characterization:
    • IR Spectroscopy: Confirm C=N stretch (~1640–1690 cm1^{-1}).
    • 1H^1 \text{H}-NMR: Look for imine proton resonance at δ 7.5–8.5 ppm ().
    • Elemental Analysis: Validate C/N ratios ().

How do solvent and temperature affect the fluorescence properties of fluorinated aromatic compounds?

Level: Basic
Answer:

  • Solvent Effects: Polar solvents (e.g., methanol) stabilize excited states, increasing fluorescence intensity (). Non-polar solvents may induce aggregation-caused quenching.

  • Temperature: Elevated temperatures promote non-radiative decay, reducing intensity (: optimal at 25°C). Use a thermostatted cell holder for consistency.

  • Table: Fluorescence Parameters for N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide ():

    ParameterValue
    Optimal pH5
    LOD0.2691 mg/L
    LOQ0.898 mg/L
    R.S.D.%1.369

What advanced techniques resolve stereochemical ambiguities in chiral oxazole-containing complexes?

Level: Advanced
Answer:

  • X-ray Crystallography: Provides definitive proof of absolute configuration (e.g., ’s sulfonamide derivatives).
  • ECD/TDDFT: Compare experimental electronic circular dichroism (ECD) with time-dependent DFT calculations.
  • Dynamic NMR: Detect atropisomerism via variable-temperature 1H^1 \text{H}-NMR (e.g., coalescence temperature analysis).
  • Chiral Derivatization: Convert enantiomers into diastereomers using Mosher’s acid ().

How can computational chemistry predict the reactivity of ruthenium(V) complexes with fluorinated ligands?

Level: Advanced
Answer:

  • DFT Calculations: Optimize geometries at the B3LYP/def2-TZVP level to assess ligand binding energies (e.g., PF5_5 vs. oxazole).
  • Mulliken Charges: Identify electrophilic/nucleophilic sites on ruthenium.
  • Reaction Pathway Mapping: Use Nudged Elastic Band (NEB) methods to model oxidative steps.
  • Solvent Models: Include PCM (Polarizable Continuum Model) for aqueous/organic environments ( ).

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